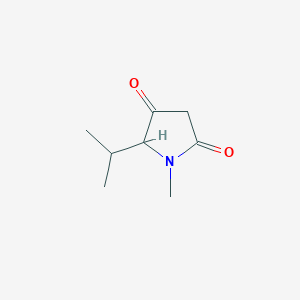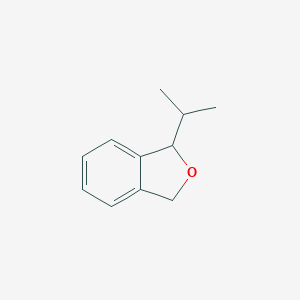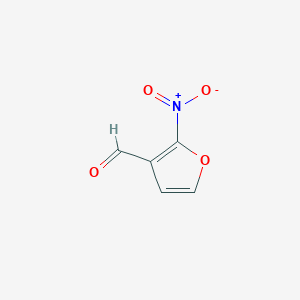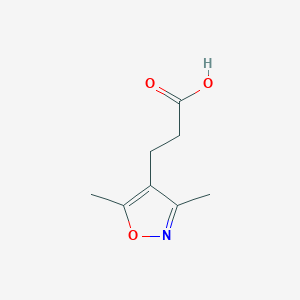![molecular formula C9H9BrO2 B053207 [(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol CAS No. 115362-13-5](/img/structure/B53207.png)
[(2R,3R)-3-(4-bromophenyl)oxiran-2-yl]methanol
Descripción general
Descripción
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol is a chiral epoxide compound with significant applications in organic synthesis and medicinal chemistry. The compound features an epoxy group and a bromophenyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol typically involves the catalytic asymmetric aziridination of alkenes. One common method includes the use of a chiral catalyst such as (S)-VANOL/B(OPh)3 in the presence of a nitrogen source like azide . The reaction is carried out in toluene at room temperature, yielding the desired epoxide with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, phenyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The bromophenyl group can also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-Phenyl-2-oxiranemethanol: A structurally similar compound with a phenyl group instead of a bromophenyl group.
(2S,3S)-3-Phenyl-2-oxiranemethanol: The enantiomer of the above compound, with similar chemical properties but different biological activity.
(2R,3R)-3-(4-Chlorophenyl)-2-oxiranemethanol: A compound with a chlorophenyl group, exhibiting different reactivity and applications
Uniqueness
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol is unique due to its combination of an epoxy group and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJNOLUOXBCBDP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















